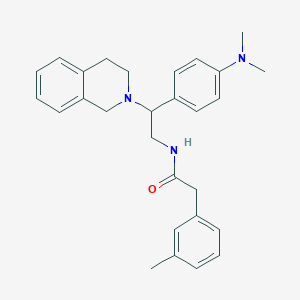

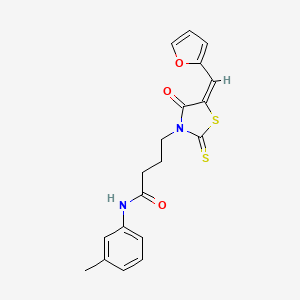

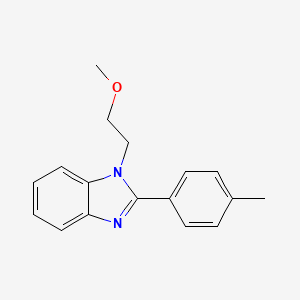

N-((5-(furan-3-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, pyrrolidine derivatives have been synthesized using different cyclic or acyclic precursors . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .Molecular Structure Analysis

The structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings is 73.52 (14)° . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .Chemical Reactions Analysis

The rotation of the pendant pyridyl arm is necessary to minimize the repulsive steric interactions . A strong intramolecular hydrogen bond causes the C- methyl groups to tilt away from the cavity of the head group pyridine .Scientific Research Applications

Cancer Research

The compound has been investigated for its cytotoxic effects toward lung carcinoma, indicating potential applications in cancer research and therapy. This could involve the development of new chemotherapeutic agents targeting specific cancer cells .

Herbicide Development

Studies suggest that the compound could be modified to enhance its herbicidal activity and weed controlling spectrum, which could lead to the creation of more effective agricultural chemicals .

Pharmacological Activity

Indole derivatives, which share a similar molecular structure with the compound , have diverse biological and clinical applications. This implies that our compound may also possess a range of pharmacological activities worth exploring .

Anti-tubercular Agents

There is potential for the compound to be used in the design and synthesis of new anti-tubercular agents, contributing to the fight against tuberculosis by providing alternative treatment options .

Research and Industry Applications

Molecular Mechanisms

The compound could be used in theoretical and molecular mechanistic investigations to understand its interactions at the molecular level, which is crucial for drug design and development .

Chemical Synthesis

Its structure could facilitate novel methods of chemical synthesis, potentially leading to more efficient production processes for complex organic compounds .

Therapeutic Potential

Given its structural similarity to other biologically active compounds, there is a possibility that it could be developed into therapeutic agents for various diseases .

Mechanism of Action

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. For instance, similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Additionally, the design of new pyrrolidine compounds with different biological profiles could be a promising direction .

properties

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c19-15(18-2-5-20-6-3-18)17-9-12-7-14(10-16-8-12)13-1-4-21-11-13/h1,4,7-8,10-11H,2-3,5-6,9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPVCLQXERRPHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(furan-3-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-bromophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2947428.png)

![4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/no-structure.png)

![N-[1-(2,4-Difluorophenyl)cyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2947434.png)

![2-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2947442.png)